molecular formula C14H15F3N2 B1419924 ({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine CAS No. 1177277-74-5

({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine

Cat. No. B1419924
M. Wt: 268.28 g/mol
InChI Key: VXLWAZGLAQNQSQ-UHFFFAOYSA-N
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Description

This compound is an organofluorine compound that contains a benzene ring substituted with one or more trifluoromethyl groups . It is a derivative of pyrrole, a biologically active scaffold known for its diverse nature of activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring system, which is known to lead to the formation of more active compounds when combined with different pharmacophores . The trifluoromethyl group attached to the phenyl ring is a common feature in many biologically active compounds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, similar compounds often undergo Pd-catalyzed coupling reactions .

Scientific Research Applications

Ligand Synthesis

A study by Boev & Ustynyuk (2007) explored the synthesis of tweezers amido-amine ligands containing pyrrole and bipyrrole fragments, showcasing a method to create complex ligand structures using related pyrrole derivatives (Boev & Ustynyuk, 2007).

Amine Functionalization

Bruekelman et al. (1984) demonstrated a method to protect primary amines by incorporating them into N-substituted 2,5-dimethylpyrrole systems, which is relevant for chemical manipulations involving amines similar to the queried compound (Bruekelman et al., 1984).

Fluorinated Polymer Synthesis

Chung, Tzu, & Hsiao (2006) synthesized a novel trifluoromethyl-substituted bis(ether amine) monomer leading to fluorinated polyimides, indicating the potential for using related compounds in polymer chemistry (Chung, Tzu, & Hsiao, 2006).

Novel Triazafulvalene Systems

Uršič, Svete, & Stanovnik (2010) reported the synthesis of compounds by heating in ethanol, producing derivatives of a new triazafulvalene system. This highlights the potential for creating novel compounds using related pyrrole structures (Uršič, Svete, & Stanovnik, 2010).

Fluorescent Probe Development

Wang et al. (2015) developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core for real-time monitoring of low carbon dioxide levels, demonstrating an application in sensor technology (Wang et al., 2015).

Antimicrobial Agent Synthesis

Hublikar et al. (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, exhibiting antimicrobial activities, suggesting the utility of related compounds in pharmaceuticals (Hublikar et al., 2019).

Future Directions

Pyrrole and its derivatives are considered a potential source of biologically active compounds and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2/c1-9-7-11(8-18)10(2)19(9)13-5-3-12(4-6-13)14(15,16)17/h3-7H,8,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLWAZGLAQNQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine
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({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine
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({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine

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